molecular formula C12H17NO B2854379 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin CAS No. 152356-79-1

3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin

Cat. No. B2854379
CAS RN: 152356-79-1
M. Wt: 191.274
InChI Key: DBALLBFRVFFESN-UHFFFAOYSA-N
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Description

The compound “3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin” is a chemical compound with a molecular weight of 190.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 52-55 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Activity

This compound has been studied for its potential in combating microbial infections. Research indicates that derivatives of this compound exhibit a broad spectrum of antibacterial and antifungal activities. These properties are particularly valuable in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant strains of bacteria and fungi .

Medicinal Chemistry

In the realm of medicinal chemistry, the compound’s structure is key to synthesizing novel therapeutic agents. Its derivatives can be modified to enhance their pharmacological properties, such as increased potency or reduced toxicity. This adaptability makes it a valuable scaffold for drug development, especially in creating medications for diseases that currently have limited treatment options .

Pharmacology

Pharmacologically, the compound’s derivatives could be used to modulate biological targets within the body. They may interact with enzymes or receptors, influencing biochemical pathways and potentially leading to therapeutic effects. This interaction is essential for the discovery of new drugs that can manage various health conditions more effectively .

Biochemistry

In biochemistry, the compound serves as a tool for understanding molecular interactions and processes. It can be used to study enzyme kinetics, receptor binding, and other dynamic biological systems. These insights are fundamental for advancing our knowledge of cellular functions and can lead to breakthroughs in treating metabolic disorders .

Materials Science

The structural properties of this compound make it interesting for materials science research. Its derivatives could be used to create novel materials with specific characteristics, such as enhanced durability or unique optical properties. These materials might find applications in various industries, from electronics to pharmaceuticals .

Chemical Engineering

In chemical engineering, the compound’s derivatives can be utilized in process optimization. They might serve as catalysts or intermediates in chemical reactions, leading to more efficient manufacturing processes. This application is crucial for producing chemicals and materials on an industrial scale with higher yields and lower environmental impact .

Environmental Science

Lastly, the compound’s derivatives could play a role in environmental science. They might be used to develop sensors or indicators for environmental monitoring, helping detect pollutants or changes in ecosystems. This application is vital for maintaining ecological balance and ensuring the sustainability of natural resources .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8,11H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBALLBFRVFFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(C2)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Synthesis routes and methods I

Procedure details

A mixture of N-benzyl-3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (68.7 g), ammonium formate (68.15 g), and 10% palladium on carbon (50% wet; 6.8 g) in ethanol (1.2 l) was refluxed for 1 hour. After cooling, the catalyst was filtered off and the solvent was removed in vacuo. To the residue, water and 28% ammonium hydroxide were added and the whole was extracted with ethyl acetate. The extract was washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (35.8 g) as an oil.
Name
N-benzyl-3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
68.15 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (0.20 g) in acetic acid (2 ml) was hydrogenated at 4 atm hydrogen atmosphere over 10% palladium on carbon (0.20 g). After removing the catalyst, the pH of the solution was adjusted to 12 with sodium hydroxide solution and the solution was extracted with ethyl acetate. The extract was washed with brine, dried over potassium carbonate, and evaporated in vacuo to give 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-amine (153 mg).
Name
2-methoxy-8-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-[(2R)-3-(3-methylsulfonylamino-4-benzyloxy)phenyl-2-hydroxypropyl]-N-[(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)benzylamine (34 mg), 50% wet palladium (10%) on charcoal (10 mg) and methanol (1 ml) was stirred under hydrogen (1 atm) at room temperature for 1.5 hours. The reaction mixture was filtered and evaporated. The residue was purified by preparative TLC (eluent; 25% methanol-dichloromethane) to give N-[(2R)-3-(3-methylsulfonylamino-4-hydroxy)phenyl-2-hydroxypropyl]-[(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl]amine (6.9 mg).
Name
(6RS)-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)benzylamine
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine (1.0 g) and 10% palladium on activated carbon (50% wet, 300 mg) in methanol (10 ml) was stirred at room temperature in the presence of hydrogen at an atmospheric pressure for 5.5 hours. After filtration, the filtrate was evaporated in vacuo to give 3-methoxy-(6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine (720 mg).
Name
N-benzyl-(3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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